Cardioprotection in Ischemia-Reperfusion Injury: Equipotent to Nec-1s but with Distinct Mitochondrial Functional Preservation
In a direct head-to-head comparison using an isolated Langendorff-perfused rat heart model of global ischemia-reperfusion, NecroX-5 (referred to as Nec-5) reduced myocardial infarct size to a similar extent as Necrostatin-1 (Nec-1) and Necrostatin-1s (Nec-1s) . However, a separate study using the same ex vivo model demonstrated that NecroX-5, unlike some other inhibitors, significantly preserved the function of mitochondrial electron transport chain complexes I, II, and V and maintained higher expression levels of the metabolic regulator PGC1α, providing a distinct mitochondrial protective mechanism that extends beyond simple necrosis inhibition .
| Evidence Dimension | Myocardial Infarct Size Reduction |
|---|---|
| Target Compound Data | 27.7 ± 3.42% |
| Comparator Or Baseline | Necrostatin-1 (Nec-1): 29.9 ± 3.42%; Necrostatin-1s (Nec-1s): 30.6 ± 3.82%; Control: 50.5 ± 7.82% |
| Quantified Difference | NecroX-5 reduced infarct size by approximately 45% vs. Control (50.5% → 27.7%); no significant difference vs. Nec-1 or Nec-1s. |
| Conditions | Isolated Langendorff-perfused rat hearts, 35-min global ischemia, 120-min reperfusion. NecroX-5 dose: 2.46 mg/kg i.p. |
Why This Matters
This confirms NecroX-5 achieves the class-standard level of cardioprotection while offering a secondary, verifiable benefit of mitochondrial functional preservation that is not guaranteed by other necrosis inhibitors.
- [1] Dmitriev Y, Minasian S, Bayrasheva V, Demchenko E, Galagudza M. Abstract 16075: Direct Comparison of Cardioprotective Effects of Different Necroptosis Inhibitors in the Rat Model of Global Ischemia-Reperfusion Injury. Circulation. 2017;136(Suppl 1):A16075. View Source
- [2] Thu VT, Kim HK, Long LT, et al. NecroX-5 protects mitochondrial oxidative phosphorylation capacity and preserves PGC1alpha expression levels during hypoxia/reoxygenation injury. Korean J Physiol Pharmacol. 2016;20(2):201-211. View Source
